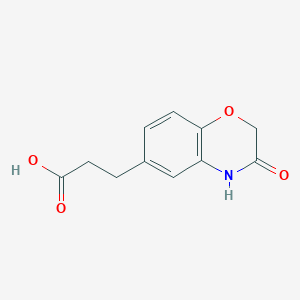
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction . The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for achieving regioselectivity .
Industrial Production Methods
The process may include steps such as recrystallization and chromatography to ensure the desired product quality .
化学反应分析
Types of Reactions
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and their oxo and hydroxy derivatives .
科学研究应用
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a potassium channel activator and anti-inflammatory agent.
Medicine: Explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Utilized in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes (COX-1 and COX-2). The compound’s effects are mediated through the modulation of these targets, leading to antihypertensive and anti-inflammatory outcomes .
相似化合物的比较
Similar Compounds
- 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonylpropanoic acid
- 3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl derivatives
Uniqueness
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct biological activities and chemical reactivity compared to other benzoxazine derivatives .
生物活性
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects.
- IUPAC Name: this compound
- Molecular Formula: C11H11NO4
- Molecular Weight: 221.21 g/mol
- CAS Number: 1268047-11-5
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may inhibit the growth of both bacterial and fungal pathogens effectively .
The mechanism underlying the antimicrobial activity of this compound may involve disruption of microbial cell membranes or interference with metabolic pathways. Similar compounds have shown that halogen substituents can enhance bioactivity, indicating a structure-activity relationship that warrants further investigation .
Case Studies
- Study on Antifungal Properties : A study conducted on various benzoxazine derivatives demonstrated that those containing the oxo group exhibited enhanced antifungal activity against Candida albicans. The specific compound was noted for its low MIC values, indicating potent antifungal capabilities .
- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the benzoxazine structure could lead to improved efficacy against resistant strains .
Toxicity and Safety
The compound is classified with several hazard statements:
属性
IUPAC Name |
3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSKLUTMYWZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













